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Executive Summary
Bisphenol M (BPM), a structural analog of Bisphenol A (BPA), is utilized in various industrial

applications. Emerging research indicates that BPM is not an inert substitute for BPA and

exhibits a distinct toxicological profile. This technical guide synthesizes the current scientific

understanding of BPM's toxicity, focusing on its genotoxic potential, effects on reproductive

health, and its role in cancer progression. While comprehensive quantitative safety data such

as LD50, NOAEL, and LOAEL values are not readily available in publicly accessible literature,

this document provides a detailed overview of key experimental findings and the

methodologies employed in these pivotal studies. All described signaling pathways and

experimental workflows are visualized using diagrams to facilitate comprehension.

Physicochemical Properties
Bisphenol M is chemically known as 4,4'-(1,3-Phenylenediisopropylidene)bisphenol. A

summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Bisphenol M
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Property Value Reference

CAS Number 13595-25-0 [1]

Molecular Formula C₂₄H₂₆O₂ [1]

Molecular Weight 346.47 g/mol [1]

Melting Point 135 - 139 °C [1]

Appearance Solid

Solubility
Information not readily

available

Toxicological Profile
Current research has identified several areas of toxicological concern for Bisphenol M,

including genotoxicity, reproductive toxicity, and promotion of cancer metastasis.

Genotoxicity
A comparative study has shown that Bisphenol M exerts genotoxic effects, with a potential

greater than that of BPA.[2] The primary mechanism appears to involve the induction of DNA

double-strand breaks, which are subsequently repaired by the homologous recombination

pathway.[2]

Reproductive and Developmental Toxicity
Oocyte Maturation: In vitro studies on mouse oocytes have demonstrated that BPM

exposure can inhibit meiotic maturation.[3] This is characterized by a notable impact on the

germinal vesicle breakdown (GVBD) and polar body extrusion (PBE) rates, leading to

meiotic arrest.[3] The underlying mechanisms involve the disruption of cytoskeleton

architecture, including abnormal spindle assembly and chromosome alignment.[3]

Carcinogenicity and Promotion of Metastasis
Triple-Negative Breast Cancer: Research indicates that BPM can promote the metastasis of

triple-negative breast cancer (TNBC) cells.[3][4] This effect is mediated through the
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activation of the PI3K/AKT signaling pathway, which in turn triggers an epithelial-

mesenchymal transition (EMT).[3][4]

Quantitative Toxicity Data
A comprehensive search of publicly available scientific literature and toxicology databases did

not yield specific quantitative toxicity data for Bisphenol M, such as acute oral LD50, or

repeated dose No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-

Effect Level (LOAEL) values. The Safety Data Sheet (SDS) for BPM indicates it is suspected of

damaging fertility, may cause an allergic skin reaction, and is toxic to aquatic life with long-

lasting effects.[5] For context, Table 2 provides a summary of selected oral toxicity data for the

related compound, Bisphenol A (BPA). It is crucial to note that these values are not directly

applicable to BPM and are provided for informational purposes only.

Table 2: Selected Oral Toxicity Data for Bisphenol A (BPA)

Parameter Species Value Study Type Reference

LD50 Rat 3250 mg/kg Acute

NOAEL Rat 5 mg/kg/day
Subchronic (90-

day)

LOAEL Rat 50 mg/kg/day
Subchronic (90-

day)

Key Experimental Protocols
Genotoxicity Assessment in Chicken DT40 Cells
This study evaluated the genotoxic potential of several bisphenols, including BPM, using a

panel of wild-type and DNA repair-deficient chicken DT40 cell lines.[2]

Objective: To assess and compare the genotoxicity of BPM and other bisphenols and to

elucidate the underlying mechanisms.

Test System: Wild-type and various DNA repair-deficient mutant chicken DT40 B-lymphocyte

cell lines. The RAD54(-/-) mutant, deficient in homologous recombination repair, was
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particularly sensitive to BPM.[2]

Methodology:

Cytotoxicity Assay: To determine the appropriate concentration range for genotoxicity

testing, cytotoxicity was first evaluated.

Genotoxicity Assessment:

Chromosomal Aberration Assay: Wild-type and RAD54(-/-) DT40 cells were exposed to

various concentrations of BPM. After a defined incubation period, cells were harvested,

and metaphase chromosomes were prepared and analyzed for structural aberrations.

γ-H2AX Foci Forming Assay: This assay was used to detect DNA double-strand breaks.

Wild-type and RAD54(-/-) cells were treated with BPM, fixed, and stained with an

antibody specific for phosphorylated histone H2AX (γ-H2AX), a marker for DNA double-

strand breaks. The formation of nuclear foci was then quantified.

Key Findings: BPM induced a higher level of chromosomal aberrations and γ-H2AX foci in

RAD54(-/-) cells compared to wild-type cells, indicating that BPM causes DNA double-strand

breaks that are repaired by homologous recombination.[2] The genotoxic potential of BPM

was reported to be greater than that of BPA.[2]

Genotoxicity Assessment Workflow

Genotoxicity Assays

Start Cytotoxicity Assay
(Determine Concentration Range)

Expose DT40 Cells
(Wild-type & RAD54-/-)

to Bisphenol M
Chromosomal Aberration Assay

γ-H2AX Foci Forming Assay

Data Analysis
(Compare Wild-type vs. RAD54-/-)

Conclusion:
BPM induces DNA double-strand breaks

Click to download full resolution via product page
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Genotoxicity Assessment Workflow for Bisphenol M.

In Vitro Mouse Oocyte Maturation Assay
This study investigated the effects of BPM on the meiotic maturation of mouse oocytes in vitro.

[3]

Objective: To evaluate the impact of BPM exposure on oocyte maturation and identify the

underlying cellular mechanisms.

Test System: Cumulus-oocyte complexes (COCs) collected from female ICR mice.

Methodology:

Oocyte Collection and In Vitro Maturation (IVM): COCs were collected from the ovaries of

primed female mice and cultured in maturation medium.

BPM Exposure: Oocytes were cultured in medium containing various concentrations of

BPM. A control group was cultured without BPM.

Assessment of Meiotic Progression: Oocyte maturation was assessed at different time

points by observing the germinal vesicle breakdown (GVBD) and the extrusion of the first

polar body (PBE) using light microscopy.

Immunofluorescence Staining: To investigate the effects on the cytoskeleton, oocytes were

fixed and stained for α-tubulin (to visualize the meiotic spindle) and counterstained with a

DNA dye (to visualize chromosomes).

Analysis of Cell Cycle Proteins: The levels of key cell cycle regulatory proteins, such as

securin and cyclin B1, were analyzed to understand the mechanism of meiotic arrest.

Key Findings: BPM exposure significantly inhibited PBE, causing meiotic arrest at the

metaphase I stage.[3] This was associated with abnormal spindle formation and

chromosome misalignment.[3]
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Oocyte Maturation Assay Workflow

Endpoint Assessments

Start

Collect Cumulus-Oocyte
Complexes (COCs)

from Mice

In Vitro Maturation (IVM)
Culture with different

concentrations of BPM

Assess Meiotic Progression
(GVBD, PBE)

Immunofluorescence Staining
(Spindle, Chromosomes)

Analysis of Cell
Cycle Proteins

Data Analysis

Conclusion:
BPM impairs oocyte maturation

Click to download full resolution via product page

Workflow for In Vitro Mouse Oocyte Maturation Assay.

Triple-Negative Breast Cancer (TNBC) Metastasis Study
This research explored the effect of BPM on the metastatic potential of TNBC cells.[3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b076517?utm_src=pdf-body-img
https://scienceon.kisti.re.kr/srch/selectPORSrchArticle.do?cn=NART126695494
https://asb.scione.com/newfiles/asb.scione.com/207/207-ASB.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine if BPM exposure promotes TNBC cell migration and invasion and to

identify the involved signaling pathway.

Test Systems:

In Vitro: Human (MDA-MB-231) and murine (4T1) TNBC cell lines.

In Vivo: Mouse models of breast cancer metastasis.

Methodology:

Cell Proliferation Assay: The effect of BPM on the proliferation of TNBC cells was

assessed.

Cell Migration and Invasion Assays: Transwell assays were used to measure the ability of

TNBC cells to migrate and invade through a basement membrane matrix in the presence

of various concentrations of BPM.

Western Blot Analysis: The expression and phosphorylation status of proteins in the

PI3K/AKT pathway and markers of epithelial-mesenchymal transition (EMT), such as N-

cadherin, MMP-2, MMP-9, and Snail, were analyzed in BPM-treated cells.

In Vivo Metastasis Model: A mouse model was used to confirm the in vitro findings. TNBC

cells were implanted into mice, which were then exposed to BPM. The extent of

metastasis to distant organs, such as the lungs, was evaluated.

Inhibition of PI3K/AKT Pathway: To confirm the role of this pathway, experiments were

repeated in the presence of a specific PI3K inhibitor (wortmannin).

Key Findings: BPM did not affect TNBC cell proliferation but significantly promoted their

migration and invasion.[3][4] This was associated with increased phosphorylation of AKT and

upregulation of EMT markers.[3][4] The pro-metastatic effects of BPM were reversed by the

PI3K inhibitor, confirming the central role of the PI3K/AKT pathway.[3][4]

Signaling Pathways
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PI3K/AKT Signaling in BPM-Induced Breast Cancer
Metastasis
Bisphenol M has been shown to activate the PI3K/AKT signaling pathway in triple-negative

breast cancer cells.[3][4] This activation leads to a cascade of downstream events that promote

an epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. The proposed

signaling pathway is depicted below.

PI3K/AKT Signaling Pathway Activated by Bisphenol M.

Conclusion and Future Directions
The available evidence strongly suggests that Bisphenol M is not a biologically inert

compound and warrants further toxicological investigation. Its demonstrated genotoxicity,

adverse effects on female reproductive health, and its ability to promote cancer metastasis

highlight the need for a comprehensive risk assessment.

Future research should prioritize:

Quantitative Toxicity Studies: Conducting standardized acute, subchronic, and

developmental and reproductive toxicity (DART) studies to establish LD50, NOAEL, and

LOAEL values for BPM.

Mechanistic Studies: Further elucidation of the molecular mechanisms underlying BPM's

toxicity, including its interaction with other cellular signaling pathways.

Comparative Toxicology: Expanded comparative studies with other bisphenol analogs to

better understand the structure-activity relationships and relative risks.

Exposure Assessment: Investigating the extent of human exposure to BPM from various

sources to better contextualize the potential health risks.

This technical guide provides a foundation for understanding the current toxicological profile of

Bisphenol M. As new research emerges, this profile will undoubtedly be refined, contributing to

a more complete understanding of the safety of this and other BPA analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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